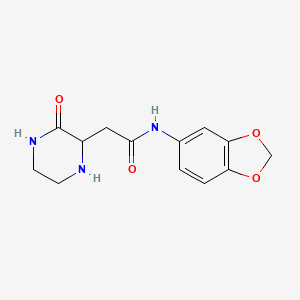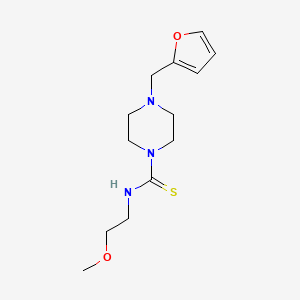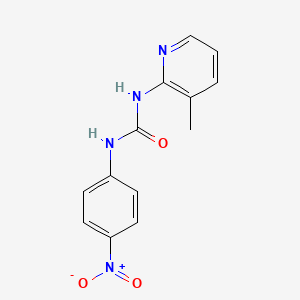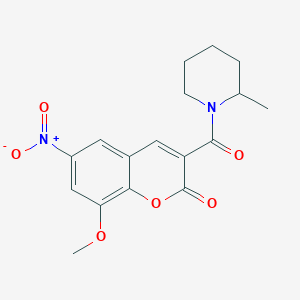![molecular formula C17H19N3O4S B4131626 1-(4-Acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]urea](/img/structure/B4131626.png)
1-(4-Acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]urea
説明
1-(4-Acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]urea is a complex organic compound characterized by its sulfonamide group attached to an aromatic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]urea typically involves a multi-step process. One common method includes the acylation of 4-aminobenzenesulfonamide with 4-acetylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like bromine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
1-(4-Acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]urea involves its interaction with biological targets, primarily through its sulfonamide group. This group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes, making the compound effective as an antimicrobial agent.
類似化合物との比較
4-aminobenzenesulfonamide: A simpler sulfonamide with similar biological activity.
4-acetylphenyl isocyanate: A precursor in the synthesis of the target compound.
N-ethylbenzenesulfonamide: Lacks the acetyl and amino groups but shares the sulfonamide structure.
Uniqueness: 1-(4-Acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]urea is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
特性
IUPAC Name |
1-(4-acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-3-18-25(23,24)16-10-8-15(9-11-16)20-17(22)19-14-6-4-13(5-7-14)12(2)21/h4-11,18H,3H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUCYGLIFVUGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diisopropyl 5-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4131543.png)
![3-Cyclopentyl 6-methyl 2,7-dimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B4131551.png)
![ethyl 1-[4-(1H-imidazol-1-yl)benzoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B4131565.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4131584.png)
![methyl 2-{[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4131590.png)
![1-cyclopropyl-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B4131598.png)
![dimethyl 2-{[2-(phenylthio)propanoyl]amino}terephthalate](/img/structure/B4131603.png)
![N-{2-[(isobutylamino)carbonyl]phenyl}-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4131608.png)


![N-butyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4131646.png)

